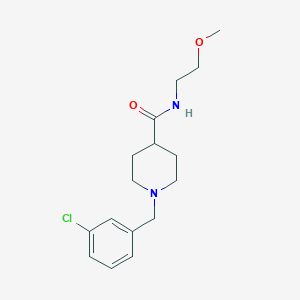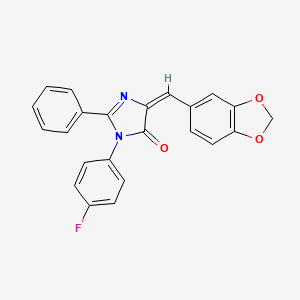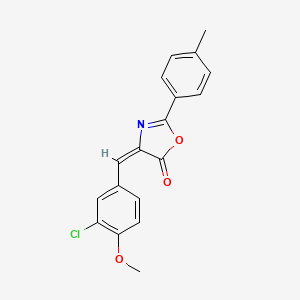![molecular formula C17H16N4O2 B5183735 N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide (MQPA) is a small molecule inhibitor that has shown potential in various scientific research applications. It is a pyridazinecarboxamide derivative that has been synthesized and extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide works by binding to the active site of the target enzyme or protein, thereby inhibiting its activity. It has been shown to bind to the S1 pocket of thrombin and factor Xa, thereby preventing the cleavage of fibrinogen and prothrombin, respectively. Additionally, it has been shown to bind to the catalytic domain of MMPs, thereby preventing the degradation of extracellular matrix proteins.
Biochemical and physiological effects:
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit platelet aggregation and thrombus formation, thereby potentially reducing the risk of thromboembolic events. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of MMPs, which play a role in inflammation and tissue remodeling.
实验室实验的优点和局限性
One advantage of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its specificity for the target enzyme or protein. It has been shown to have minimal off-target effects, thereby reducing the risk of unwanted side effects. Additionally, it has a relatively simple synthesis method, which makes it accessible for use in various research applications. One limitation of using N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
未来方向
There are various future directions for the use of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in scientific research. One potential direction is its use in the development of novel therapeutics for thromboembolic events and inflammatory diseases. Additionally, it has potential use in the development of diagnostic tools for the detection of MMP activity in various pathologies. Further studies are needed to fully understand the potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide in these applications.
合成方法
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide can be synthesized through a multi-step process involving the reaction of 8-methoxy-5-quinoline carboxaldehyde with N-methyl-N-(4-pyridinylmethyl)amine followed by cyclization with hydrazine hydrate and acetic anhydride. The final product is obtained after purification through recrystallization.
科学研究应用
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide has been extensively studied for its potential use as an inhibitor of various enzymes and proteins. It has shown potential in inhibiting the activity of serine proteases, including thrombin, factor Xa, and trypsin. Additionally, it has been studied for its potential use in inhibiting the activity of matrix metalloproteinases (MMPs), which play a role in various pathologies such as cancer and inflammation.
属性
IUPAC Name |
N-[(8-methoxyquinolin-5-yl)methyl]-N-methylpyridazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c1-21(17(22)12-7-9-19-20-10-12)11-13-5-6-15(23-2)16-14(13)4-3-8-18-16/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZZOXCGLYMVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C2C=CC=NC2=C(C=C1)OC)C(=O)C3=CN=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)

![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-5-bromo-2-furamide](/img/structure/B5183698.png)
![1-{[(4-chlorophenyl)thio]acetyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5183705.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![2-cyclopropyl-6-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-1,3-benzoxazole](/img/structure/B5183724.png)
![5-bromo-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5183727.png)

![N~1~-cyclohexyl-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183748.png)
![N-({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methylethanamine](/img/structure/B5183753.png)